Methyl 4-ethyl-2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-5-methylthiophene-3-carboxylate
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Overview
Description
METHYL 4-ETHYL-2-[2-(3-METHOXYPHENYL)QUINOLINE-4-AMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiophene ring, a quinoline moiety, and various substituents that contribute to its unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-ETHYL-2-[2-(3-METHOXYPHENYL)QUINOLINE-4-AMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation reaction, where the quinoline and thiophene derivatives are synthesized separately and then coupled together. Key steps may include:
Formation of the Quinoline Moiety: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an arylamine.
Synthesis of the Thiophene Ring: Methods such as the Gewald reaction, which involves the condensation of a ketone with a cyanoacetic ester in the presence of elemental sulfur, are commonly used.
Coupling Reaction: The final step involves coupling the quinoline and thiophene derivatives under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-ETHYL-2-[2-(3-METHOXYPHENYL)QUINOLINE-4-AMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
METHYL 4-ETHYL-2-[2-(3-METHOXYPHENYL)QUINOLINE-4-AMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes due to its fluorescent properties.
Medicine: The compound has potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of METHYL 4-ETHYL-2-[2-(3-METHOXYPHENYL)QUINOLINE-4-AMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, its anti-cancer activity may be attributed to its ability to inhibit kinases involved in cell proliferation pathways. The compound may also interact with DNA or proteins, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-ETHYL-2-[2-(3-METHOXYPHENYL)QUINOLINE-4-AMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE: can be compared with other quinoline and thiophene derivatives, such as:
Uniqueness
What sets METHYL 4-ETHYL-2-[2-(3-METHOXYPHENYL)QUINOLINE-4-AMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE apart is its unique combination of a quinoline moiety with a thiophene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C26H24N2O4S |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
methyl 4-ethyl-2-[[2-(3-methoxyphenyl)quinoline-4-carbonyl]amino]-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C26H24N2O4S/c1-5-18-15(2)33-25(23(18)26(30)32-4)28-24(29)20-14-22(16-9-8-10-17(13-16)31-3)27-21-12-7-6-11-19(20)21/h6-14H,5H2,1-4H3,(H,28,29) |
InChI Key |
VNWCZKJDZMMGLU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
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